![molecular formula C17H19IN2O3 B5058043 1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide](/img/structure/B5058043.png)
1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide, commonly known as MAPIC, is a quaternary ammonium salt that has been used as a biochemical tool for the study of acetylcholine release from nerve terminals. This compound has been found to have a variety of applications in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
MAPIC works by selectively blocking the VAChT, which is responsible for the packaging of acetylcholine into synaptic vesicles. This prevents the release of acetylcholine from nerve terminals, allowing researchers to study the role of this neurotransmitter in various physiological processes. MAPIC does not affect other neurotransmitters or ion channels, making it a highly selective tool for the study of cholinergic neurotransmission.
Biochemical and Physiological Effects:
MAPIC has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholine release from nerve terminals. This compound has also been shown to affect the release of other neurotransmitters, such as dopamine and serotonin, in certain experimental conditions. Additionally, MAPIC has been shown to have an effect on the activity of various enzymes, including acetylcholinesterase and choline acetyltransferase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MAPIC is its selectivity for the VAChT, which allows researchers to study cholinergic neurotransmission in a highly specific manner. Additionally, MAPIC is relatively easy to synthesize and is stable under a variety of experimental conditions. However, one of the major limitations of MAPIC is its potential toxicity, which can limit its use in certain experimental conditions. Additionally, the effects of MAPIC on other neurotransmitters and enzymes can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving MAPIC. One area of interest is the role of acetylcholine in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. By studying the release of acetylcholine from nerve terminals using MAPIC, researchers may be able to gain a better understanding of the underlying mechanisms of these disorders and develop new treatments. Additionally, there is potential for the development of new drugs based on the structure of MAPIC that could be used to selectively target other neurotransmitter transporters and ion channels.
Synthesemethoden
MAPIC can be synthesized through a series of chemical reactions starting with the compound 3-pyridinecarboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the corresponding amide. This amide is then reacted with phenylacetic anhydride to form the ester, which is subsequently reacted with triethylamine to form the quaternary ammonium salt.
Wissenschaftliche Forschungsanwendungen
MAPIC has been used extensively in scientific research as a biochemical tool to study the release of acetylcholine from nerve terminals. This compound is particularly useful in the study of cholinergic neurotransmission because it is selective for the vesicular acetylcholine transporter (VAChT), which is responsible for the packaging of acetylcholine into synaptic vesicles. By selectively blocking VAChT, MAPIC can be used to study the release of acetylcholine from nerve terminals and the role of this neurotransmitter in various physiological processes.
Eigenschaften
IUPAC Name |
2-[(1-methylpyridin-1-ium-3-carbonyl)amino]ethyl 2-phenylacetate;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3.HI/c1-19-10-5-8-15(13-19)17(21)18-9-11-22-16(20)12-14-6-3-2-4-7-14;/h2-8,10,13H,9,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUGEIAJRIDMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)NCCOC(=O)CC2=CC=CC=C2.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 2-phenylacetate;iodide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.